The compound (3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one is a complex organic molecule with notable biological activity. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmacology. The molecular formula for this compound is , and it has a molecular weight of 523.5 g/mol. The compound is classified under various categories including pharmaceuticals and potential drug candidates due to its unique chemical properties and biological activities .
The synthesis of this compound typically involves several key steps:
These synthetic routes are often optimized for yield and purity, especially in industrial settings where continuous flow chemistry techniques may be employed to enhance reaction rates .
The structure of (3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one can be represented by its IUPAC name and various structural formulas:
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC(=C(C=C24)OC)OC)NC5=CC=C(C=C5)F
This molecule features multiple functional groups including methoxy groups and an aniline derivative which contribute to its unique properties .
The compound's reactivity can be attributed to its functional groups:
The ability of this compound to undergo various chemical transformations makes it versatile for further synthetic applications in medicinal chemistry .
The mechanism of action for (3aS,4S,9R,9aR)-4-(4-fluoroanilino)-6,7-dimethoxy-9-(3,4,5-trimethoxyphenyl)-3a,4,9,9a-tetrahydro-3H-benzo[f]isobenzofuran-1-one is not fully elucidated but may involve:
Research into similar compounds suggests that modifications in the structure can lead to significant changes in biological activity .
Key physical and chemical properties include:
These properties are critical for determining the compound's suitability for pharmaceutical applications .
The compound holds potential applications in various scientific fields:
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2